![molecular formula C2H8IN3S B7767409 Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)

Amino-[amino(methylsulfanyl)methylidene]azanium;iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

MTA can be synthesized through a variety of methods, including the reaction of formaldehyde with methylthioacetaldehyde, the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation, and the reaction of formaldehyde with methylthioacetaldehyde followed by methylation. The most common method of synthesis involves the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation with hydrogen peroxide.Molecular Structure Analysis

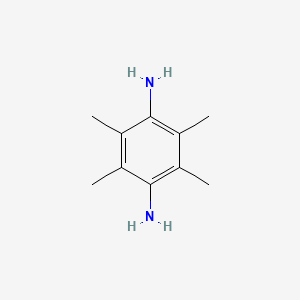

The molecular structure of MTA consists of a carbon atom connected to the remainder of the molecule by a double bond, which is a characteristic of a methylidene group . It also contains an amine group, which is a common feature in amino acids .Chemical Reactions Analysis

MTA acts as a methyl donor by transferring a methyl group to various target molecules, including DNA and histones. This methylation can have a variety of effects on gene expression and protein function. It has also been shown to inhibit the activity of histone methyltransferases, which can lead to changes in gene expression.Physical And Chemical Properties Analysis

Amino acids, including MTA, are colorless, crystalline solids . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The solubility of amino acids is influenced by the pH of the solvent and the R-group of the amino acids .Mechanism of Action

Target of Action

It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Biochemical Pathways

Amines are known to be involved in a wide range of biochemical processes, including protein synthesis and signal transduction .

Pharmacokinetics

Given its chemical structure, it is likely to have good water solubility, which could potentially influence its bioavailability .

Result of Action

Based on its chemical structure, it is plausible that it could exert its effects through the modulation of protein function or gene expression .

Action Environment

The action, efficacy, and stability of Amino-[amino(methylsulfanyl)methylidene]azanium;iodide could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

amino-[amino(methylsulfanyl)methylidene]azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMQJWVULPQXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=[NH+]N)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid](/img/structure/B7767366.png)